Eliglustat intermediate 3

CAS No.:

Cat. No.: VC18281941

Molecular Formula: C23H28N2O5

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O5 |

|---|---|

| Molecular Weight | 412.5 g/mol |

| IUPAC Name | 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one |

| Standard InChI | InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2 |

| Standard InChI Key | NGVKCJVEHJKVMU-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

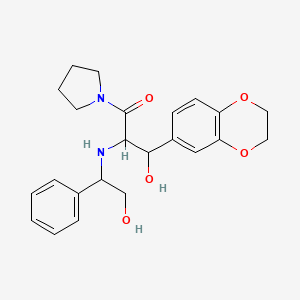

Eliglustat intermediate 3 is systematically named as 1-[(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine . Its molecular framework integrates a pyrrolidine ring, a benzodioxin moiety, and a hydroxy-substituted phenyl group, which collectively contribute to its stereochemical complexity. The compound’s synthetic relevance stems from its role as a precursor in forming the final eliglustat molecule, which inhibits glucosylceramide synthase to alleviate substrate accumulation in Gaucher disease .

Molecular and Stereochemical Properties

The compound’s molecular structure (Fig. 1) features three chiral centers at positions 2S, 3R, and 1S, necessitating precise stereocontrol during synthesis. The 2D and 3D conformational models available in PubChem highlight intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the molecule’s tertiary structure . This stabilization is critical for maintaining the intermediate’s reactivity in subsequent synthetic steps.

Table 1: Key Physicochemical Properties of Eliglustat Intermediate 3

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| Synonyms | 491833-26-2, SCHEMBL22463687 |

| Stereochemistry | (2S,3R,1S) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

Diastereoselective Synthesis and Optimization

The synthesis of Eliglustat intermediate 3 exemplifies advancements in substrate-directed diastereoselectivity. In the reported route , the reduction of the keto group in compound 4 is guided by the adjacent amino and hydroxyl groups, favoring the formation of the desired syn-configured alcohol. This step achieves a 95% yield, underscoring the efficiency of the methodology.

Key Synthetic Steps

Table 2: Synthetic Performance Metrics

Pharmacological Context and Relevance

While Eliglustat intermediate 3 itself lacks direct therapeutic activity, its structural attributes are indispensable for the pharmacological efficacy of eliglustat. The intermediate’s pyrrolidine ring and benzodioxin group are retained in the final drug molecule, contributing to its ability to inhibit glucosylceramide synthase and reduce substrate accumulation in Gaucher disease . Clinical studies confirm that eliglustat maintains stable hemoglobin levels, platelet counts, and organ volumes in patients over four years .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume